![molecular formula C19H18N4O3S B1682488 N-(methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide CAS No. 875863-22-2](/img/structure/B1682488.png)

N-(methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide

Overview

Description

STING Agonist C11 is a compound that activates the stimulator of interferon genes (STING) pathway. This pathway plays a crucial role in the innate immune response by detecting cytosolic DNA and triggering the production of type I interferons and other cytokines. STING Agonist C11 has shown potential in enhancing immune responses, particularly in cancer immunotherapy and antiviral treatments .

Mechanism of Action

Target of Action

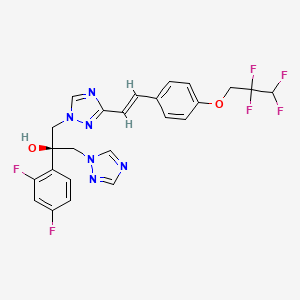

STING Agonist C11, also known as N-(methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide, primarily targets the Stimulator of Interferon Genes (STING) pathway . The STING pathway is pivotal in immunotherapy and plays a crucial role in innate immunity by detecting cytoplasmic DNA and initiating antiviral host defense mechanisms .

Mode of Action

STING Agonist C11 interacts with its target by inducing the phosphorylation of Interferon Regulatory Factor 3 (IRF3) .

Pharmacokinetics

The development of next-generation STING-targeted drugs, like STING Agonist C11, aims to overcome these challenges .

Result of Action

The activation of the cGAS-STING pathway by STING Agonist C11 promotes the release and presentation of cancer antigens, T cell migration and infiltration, and T cell recognition and cytotoxicity . It also induces the downregulation of the anti-apoptotic protein BCL-2 and increases the proapoptotic factor Bax to drive apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of STING Agonist C11. For instance, the inhalation of phosphatidylserine-coated liposomes loaded with cGAMP, a STING agonist, in mouse models of lung metastases can rapidly distribute the agonist to the lungs and stimulate STING signal transduction in antigen-presenting cells . This suggests that the method of administration and the specific environment of the target cells can significantly impact the efficacy of STING Agonist C11.

Biochemical Analysis

Biochemical Properties

STING Agonist C11 is involved in several biochemical reactions, primarily through its interaction with the STING protein. Upon binding to STING, the compound induces a conformational change that activates the downstream signaling cascade. This activation leads to the phosphorylation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons and other cytokines . Additionally, STING Agonist C11 increases the expression of interferon-induced proteins such as IFIT1 and viperin . These interactions highlight the compound’s role in modulating the immune response and enhancing the body’s ability to combat cancer cells.

Cellular Effects

STING Agonist C11 exerts significant effects on various cell types and cellular processes. In immune cells, such as dendritic cells and macrophages, the compound promotes the activation and maturation of these cells, leading to an enhanced immune response . The activation of the STING pathway by STING Agonist C11 also results in the upregulation of genes involved in the production of type I interferons and pro-inflammatory cytokines . This upregulation enhances the ability of immune cells to recognize and eliminate cancer cells. Furthermore, STING Agonist C11 influences cellular metabolism by promoting the production of reactive oxygen species (ROS) and modulating metabolic pathways involved in energy production .

Molecular Mechanism

The molecular mechanism of action of STING Agonist C11 involves its binding to the STING protein, which is located on the endoplasmic reticulum (ER) membrane. Upon binding, STING undergoes a conformational change that allows it to interact with and activate TANK-binding kinase 1 (TBK1) and inhibitor of κB kinase (IKK) . These kinases then phosphorylate IRF3 and nuclear factor κB (NF-κB), leading to the activation of these transcription factors . The activated transcription factors translocate to the nucleus, where they induce the expression of genes involved in the immune response, including type I interferons and pro-inflammatory cytokines . This cascade of events ultimately enhances the body’s ability to mount an effective immune response against cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of STING Agonist C11 have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its activity over extended periods . Degradation of the compound can occur under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that continuous exposure to STING Agonist C11 can result in sustained activation of the STING pathway and prolonged immune responses . These findings suggest that the compound has the potential for long-term therapeutic use in cancer immunotherapy.

Dosage Effects in Animal Models

The effects of STING Agonist C11 vary with different dosages in animal models. At lower doses, the compound effectively activates the STING pathway and enhances the immune response without causing significant toxicity . At higher doses, STING Agonist C11 can induce adverse effects, including inflammation and tissue damage . These findings highlight the importance of optimizing the dosage of the compound to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

STING Agonist C11 is involved in several metabolic pathways, primarily through its interaction with the STING protein and the subsequent activation of downstream signaling cascades . The compound promotes the production of type I interferons and pro-inflammatory cytokines, which play a crucial role in modulating the immune response . Additionally, STING Agonist C11 influences metabolic flux by promoting the production of reactive oxygen species (ROS) and modulating pathways involved in energy production . These effects on metabolic pathways contribute to the compound’s ability to enhance the immune response and combat cancer cells.

Transport and Distribution

Within cells and tissues, STING Agonist C11 is transported and distributed through various mechanisms. The compound is internalized by immune cells, where it binds to the STING protein on the endoplasmic reticulum (ER) membrane . Upon activation, STING translocates to the Golgi apparatus and other organelles, where it interacts with downstream signaling molecules . This transport and distribution within cells are crucial for the compound’s ability to activate the STING pathway and induce an effective immune response .

Subcellular Localization

The subcellular localization of STING Agonist C11 plays a significant role in its activity and function. The compound primarily localizes to the endoplasmic reticulum (ER) membrane, where it binds to the STING protein . Upon activation, STING translocates to the Golgi apparatus and other organelles, where it interacts with downstream signaling molecules . This localization is essential for the compound’s ability to activate the STING pathway and induce the production of type I interferons and pro-inflammatory cytokines . Additionally, the subcellular localization of STING Agonist C11 may be influenced by post-translational modifications and targeting signals that direct it to specific compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STING Agonist C11 involves multiple steps, starting with the preparation of key intermediates. One common route includes the formation of azabenzimidazole derivatives through a series of reactions such as nucleophilic substitution (SNAr) and reduction . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

Industrial production of STING Agonist C11 may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, purification techniques like crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

STING Agonist C11 undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds .

Scientific Research Applications

STING Agonist C11 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the STING pathway and its role in immune responses.

Biology: Helps in understanding the mechanisms of innate immunity and the role of STING in detecting cytosolic DNA.

Medicine: Shows potential in cancer immunotherapy by enhancing the immune response against tumors. .

Industry: Used in the development of new immunotherapeutic agents and vaccines

Comparison with Similar Compounds

Similar Compounds

Cyclic dinucleotides (CDNs): These are the most common STING agonists and include compounds like cyclic GMP-AMP (cGAMP).

Non-CDN STING agonists: These include compounds like dimeric amidobenzimidazole (diABZI) and flavonoids like α-Mangostin and G10

Uniqueness of STING Agonist C11

STING Agonist C11 is unique due to its specific binding affinity and activation profile for the STING pathway. Unlike some other STING agonists, it has shown potential for systemic administration and tumor-localized activation, making it a promising candidate for cancer immunotherapy .

Properties

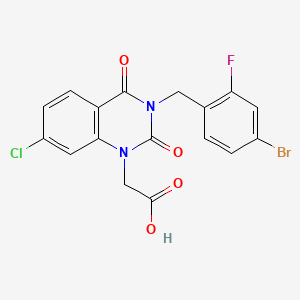

IUPAC Name |

N-(methylcarbamoyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-12-8-10-14(11-9-12)17-22-23-19(26-17)27-15(13-6-4-3-5-7-13)16(24)21-18(25)20-2/h3-11,15H,1-2H3,(H2,20,21,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKWXSQTTDLZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)SC(C3=CC=CC=C3)C(=O)NC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyano-N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]butyl]-N-methylnaphthalene-1-carboxamide](/img/structure/B1682412.png)

![2-ethyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methoxy]-5,6,7,8-tetrahydroquinoline;hydrochloride](/img/structure/B1682413.png)

![5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride](/img/structure/B1682414.png)